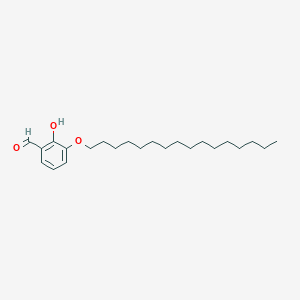

3-(Hexadecyloxy)-2-hydroxybenzaldehyde

説明

3-(Hexadecyloxy)-2-hydroxybenzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at position 2 and a long-chain hexadecyloxy group (C₁₆H₃₃O─) at position 3 of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as high lipophilicity and surfactant-like behavior, making it relevant in pharmaceutical and materials science applications .

特性

CAS番号 |

52049-39-5 |

|---|---|

分子式 |

C23H38O3 |

分子量 |

362.5 g/mol |

IUPAC名 |

3-hexadecoxy-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-26-22-18-16-17-21(20-24)23(22)25/h16-18,20,25H,2-15,19H2,1H3 |

InChIキー |

XHKPWGXLWRTKBI-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCOC1=CC=CC(=C1O)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexadecyloxy)-2-hydroxybenzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with hexadecyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 3-(Hexadecyloxy)-2-hydroxybenzaldehyde follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

化学反応の分析

Types of Reactions

3-(Hexadecyloxy)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

Oxidation: 3-(Hexadecyloxy)-2-hydroxybenzoic acid.

Reduction: 3-(Hexadecyloxy)-2-hydroxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学的研究の応用

3-(Hexadecyloxy)-2-hydroxybenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural compounds.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and emulsifiers.

作用機序

The mechanism of action of 3-(Hexadecyloxy)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

類似化合物との比較

Structural and Functional Group Variations

4-Hydroxy-3-methoxybenzaldehyde

- Substituents : Hydroxyl (C-4), methoxy (C-3).

- Key Differences : The shorter methoxy group (C-1 chain) reduces lipophilicity compared to the hexadecyloxy group. This derivative exhibits higher water solubility (≈15 mg/mL) but lower membrane permeability, limiting its bioavailability in drug formulations .

- Applications : Primarily used as an intermediate in synthesizing vanillin derivatives and antifungal agents.

5-(Chloromethyl)-2-hydroxybenzaldehyde

- Substituents : Hydroxyl (C-2), chloromethyl (C-5).

- Key Differences : The electron-withdrawing chloro group enhances reactivity in nucleophilic substitutions, unlike the electron-donating hexadecyloxy group. This compound is a precursor for Schiff base ligands in coordination chemistry .

- Applications : Metal chelation and catalysis.

5-Chloro-2-hydroxy-3-methylbenzaldehyde

- Substituents : Hydroxyl (C-2), chloro (C-5), methyl (C-3).

- Key Differences : The methyl group introduces steric hindrance, reducing aldehyde reactivity. The chloro group further lowers pKa (≈8.2 vs. ≈9.5 for 3-(hexadecyloxy)-2-hydroxybenzaldehyde), influencing acidity-dependent reactions .

- Applications : Antimicrobial agent synthesis.

4-(Benzyloxy)-3-phenethoxybenzaldehyde

- Substituents : Benzyloxy (C-4), phenethoxy (C-3).

- Key Differences: Bulky aromatic substituents decrease solubility in non-polar solvents (logP ≈3.8 vs. ≈8.5 for 3-(hexadecyloxy)-2-hydroxybenzaldehyde). This compound is more suited for solid-phase synthesis .

- Applications : Polymer and dendrimer fabrication.

Physicochemical Properties

| Property | 3-(Hexadecyloxy)-2-hydroxybenzaldehyde | 4-Hydroxy-3-methoxybenzaldehyde | 5-Chloro-2-hydroxy-3-methylbenzaldehyde |

|---|---|---|---|

| Molecular Weight | 362.5 g/mol | 168.1 g/mol | 186.6 g/mol |

| logP | ~8.5 | ~1.2 | ~2.8 |

| Water Solubility | <0.1 mg/mL | ~15 mg/mL | ~2.5 mg/mL |

| Melting Point | 85–87°C | 81–83°C | 102–104°C |

Data compiled from experimental studies .

生物活性

3-(Hexadecyloxy)-2-hydroxybenzaldehyde is a compound with significant potential in various biological applications due to its unique structural features. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

3-(Hexadecyloxy)-2-hydroxybenzaldehyde is characterized by a hexadecyl ether group attached to a 2-hydroxybenzaldehyde moiety. Its molecular formula is , with a molecular weight of approximately 362.55 g/mol. The presence of a long alkyl chain enhances its amphiphilic properties, which may influence its biological interactions and solubility profiles.

Antimicrobial Activity

Research indicates that compounds similar to 3-(Hexadecyloxy)-2-hydroxybenzaldehyde exhibit antimicrobial properties. For instance, studies on related benzaldehyde derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds often range from 20 to 100 mg/mL, demonstrating their potential as antimicrobial agents .

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| 3-Hydroxybenzaldehyde | 23 | Antibacterial |

| 4-Hydroxybenzaldehyde | 26.9 | Antibacterial |

| 3-(Hexadecyloxy)-2-hydroxybenzaldehyde | TBD | Antimicrobial (expected based on structure) |

Antioxidant Properties

The hydroxyl group in the structure of 3-(Hexadecyloxy)-2-hydroxybenzaldehyde may contribute to its antioxidant activity. Similar compounds have been shown to enhance intracellular antioxidant levels, reduce oxidative stress, and promote cell survival under stress conditions .

Vasculoprotective Effects

Research has demonstrated that related benzaldehydes can activate protective signaling pathways in vascular cells, suggesting that 3-(Hexadecyloxy)-2-hydroxybenzaldehyde may also have vasculoprotective properties. This effect is particularly relevant in the context of diseases characterized by vascular damage or dysfunction.

The biological activity of 3-(Hexadecyloxy)-2-hydroxybenzaldehyde likely involves several mechanisms:

- Hydrophobic Interactions : The long alkyl chain can facilitate interactions with lipid membranes, potentially enhancing cellular uptake and bioavailability.

- Enzyme Inhibition : Similar compounds have been observed to inhibit specific enzymes involved in oxidative stress and inflammation, which could be a mechanism for their protective effects.

- Regulation of Signaling Pathways : Compounds like 3-Hydroxybenzaldehyde have been shown to modulate signaling pathways related to apoptosis and cell survival, indicating that 3-(Hexadecyloxy)-2-hydroxybenzaldehyde might exert similar effects .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzaldehydes, researchers found that derivatives with longer alkyl chains exhibited enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that 3-(Hexadecyloxy)-2-hydroxybenzaldehyde could be effective against similar pathogens due to its structural similarities.

Research Findings on Antioxidant Activity

Another study focused on the antioxidant properties of hydroxylated benzaldehydes found that these compounds significantly increased the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase in cell models exposed to oxidative stress. This provides a strong rationale for further investigations into the antioxidant capabilities of 3-(Hexadecyloxy)-2-hydroxybenzaldehyde .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。